5,7-Dihydroxy-4-methylphthalide
5,7-Dihydroxy-4-methylphthalide
5,7-dihydroxy-4-methylphthalide is a member of the class of 2-benzofurans that is 1,3-dihydro-2-benzofuran substituted by oxo, methyl, hydroxy and hydroxy groups at positions 1,4,5, and 7, respectively. It is a natural product found in several genera of fungi including Eurotium repens. It has a role as an Aspergillus metabolite, a Penicillium metabolite and an impurity. It is a member of phenols, a gamma-lactone and a member of 2-benzofurans.
5,7-Dihydroxy-4-methylphthalide is a natural product found in Penicillium parvum with data available.
5,7-Dihydroxy-4-methylphthalide is a natural product found in Penicillium parvum with data available.
Brand Name:
Vulcanchem
CAS No.:
27979-57-3
VCID:
VC20870054
InChI:
InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3
SMILES:
CC1=C2COC(=O)C2=C(C=C1O)O
Molecular Formula:
C9H8O4
Molecular Weight:
180.16 g/mol
5,7-Dihydroxy-4-methylphthalide
CAS No.: 27979-57-3
Cat. No.: VC20870054
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5,7-dihydroxy-4-methylphthalide is a member of the class of 2-benzofurans that is 1,3-dihydro-2-benzofuran substituted by oxo, methyl, hydroxy and hydroxy groups at positions 1,4,5, and 7, respectively. It is a natural product found in several genera of fungi including Eurotium repens. It has a role as an Aspergillus metabolite, a Penicillium metabolite and an impurity. It is a member of phenols, a gamma-lactone and a member of 2-benzofurans. 5,7-Dihydroxy-4-methylphthalide is a natural product found in Penicillium parvum with data available. |
|---|---|
| CAS No. | 27979-57-3 |
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 |
| Standard InChI Key | GXYQICKPCCBIIX-UHFFFAOYSA-N |
| SMILES | CC1=C2COC(=O)C2=C(C=C1O)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C=C1O)O |
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